molecular formula C11H16N2O B8697964 2-methyl-3-(4-piperidinyloxy)Pyridine

2-methyl-3-(4-piperidinyloxy)Pyridine

Cat. No.: B8697964
M. Wt: 192.26 g/mol
InChI Key: YSRXVYOLINGXBB-UHFFFAOYSA-N
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Description

2-methyl-3-(4-piperidinyloxy)Pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidin-4-yloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-piperidinyloxy)Pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group of the pyridine is replaced by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-piperidinyloxy)Pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-(4-piperidinyloxy)Pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-piperidinyloxy)Pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(4-piperidinyloxy)Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperidin-4-yloxy group on the pyridine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-3-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-11(3-2-6-13-9)14-10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3

InChI Key

YSRXVYOLINGXBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate (1.1 g), 2-methylpyridin-3-ol (500 mg), potassium carbonate (1.7 g), and DMF (10 ml) were mixed, followed by stirring at 100° C. for 6 hours. The reaction mixture was concentrated under reduced pressure, and CHCl3 and a saturated aqueous sodium hydrogen carbonate solution were then added thereto. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH). The purified product thus obtained was mixed with DCE (10 ml), and TFA (4.5 g) was added thereto, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and CHCl3 and a 1 M aqueous NaOH solution were the added thereto, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure to obtain 2-methyl-3-(piperidin-4-yloxy)pyridine (355 mg).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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